molecular formula C17H30N2O B5076803 N-[1-(1-adamantyl)ethyl]-N'-butylurea

N-[1-(1-adamantyl)ethyl]-N'-butylurea

Cat. No.: B5076803
M. Wt: 278.4 g/mol
InChI Key: SIQBZSYIWWBCEK-UHFFFAOYSA-N
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Description

Contextualization of Urea (B33335) Scaffolds in Medicinal Chemistry and Chemical Biology

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a privileged structure in medicinal chemistry. sigmaaldrich.com Its ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets such as enzymes and receptors. sigmaaldrich.com This capacity for strong and specific binding has led to the incorporation of urea moieties into a wide range of approved drugs. sigmaaldrich.com Beyond its role in direct target engagement, the urea scaffold can also influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy. The synthesis of urea derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. sigmaaldrich.com

Significance of Adamantane (B196018) in Pharmaceutical and Material Science Research

First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1^3,7^]decane) possesses a unique three-dimensional, cage-like structure that imparts exceptional stability and lipophilicity. mdpi.com In drug design, the adamantyl group is often used to enhance a compound's metabolic stability and to improve its ability to cross biological membranes. mdpi.com The rigid nature of the adamantane cage can also serve as a scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. A number of successful drugs, including the antiviral agent rimantadine (B1662185) and the Alzheimer's disease medication memantine, feature the adamantane moiety, highlighting its therapeutic importance. mdpi.com

Historical Development and Initial Academic Explorations of N-[1-(1-adamantyl)ethyl]-N'-butylurea and Related Analogues

While specific historical accounts detailing the initial discovery and academic exploration of this compound are not prominent in the reviewed scientific literature, its chemical structure suggests a logical progression from established research on related adamantyl-urea derivatives. The synthesis of such a compound would likely follow well-trodden synthetic pathways developed for analogous molecules.

The general approach to synthesizing N-alkyl-N'-adamantylalkylureas involves the reaction of an adamantylalkylamine with an appropriate isocyanate. In the case of this compound, the key precursors would be 1-(1-adamantyl)ethanamine and butyl isocyanate. The synthesis of 1-(1-adamantyl)ethanamine itself can be achieved through various established methods. mdpi.com

Research into adamantyl-ureas has often been driven by their potential biological activities. For instance, numerous studies have explored adamantyl-ureas as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. nih.govresearchgate.net Other research has investigated their potential as anti-tuberculosis agents. nih.gov These explorations into related analogues provide a rich chemical context for understanding the properties and potential applications of this compound, even in the absence of dedicated studies on this specific molecule.

Interactive Data Table: Properties of Related Adamantyl Precursors and Reagents

The following table provides data on compounds structurally related to or used in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Reference
1-Adamantyl isocyanateC₁₁H₁₅NO177.24-144-146 sigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.com
ButylureaC₅H₁₂N₂O116.16-96 nih.gov
1-(1-Adamantyl)ethanamineC₁₂H₂₁N179.30-- mdpi.com
Butyl isocyanateC₅H₉NO99.13115-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-3-4-5-18-16(20)19-12(2)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQBZSYIWWBCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1 1 Adamantyl Ethyl N Butylurea

Established Synthetic Routes to N-[1-(1-adamantyl)ethyl]-N'-butylurea

The most conventional and widely utilized method for synthesizing N-substituted ureas, including this compound, is the reaction between an amine and an isocyanate. nih.gov This approach is favored for its efficiency and directness in forming the urea (B33335) linkage.

Urea Formation Mechanisms and Stereochemical Control

The fundamental mechanism for the synthesis of this compound involves the nucleophilic addition of the primary amine, 1-(1-adamantyl)ethylamine, to the electrophilic carbonyl carbon of butyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly undergoes a proton transfer to yield the stable urea product.

A critical aspect of this synthesis is the management of stereochemistry. The precursor, 1-(1-adamantyl)ethylamine, possesses a chiral center at the carbon atom adjacent to the nitrogen. If a specific stereoisomer (R or S) of the final product is desired, the synthesis must begin with the corresponding enantiomerically pure amine. The reaction with the isocyanate does not typically affect the existing chiral center, thus preserving the stereochemical integrity of the starting material. The bulky adamantyl group can introduce significant steric hindrance, which may influence the conformational preferences of the final urea molecule. nih.gov Studies on similar N,N'-disubstituted ureas show a general preference for a trans,trans conformation, though bulky substituents can shift this preference to a cis conformation, which can facilitate unique molecular arrangements like macrocyclization. nih.govnih.gov

Reactant Precursors and Optimization of Reaction Conditions

The primary precursors for this synthesis are 1-(1-adamantyl)ethylamine and butyl isocyanate. The synthesis of the key amine precursor, 1-(1-adamantyl)ethylamine, can be accomplished through various established organic chemistry methods. A recently developed single-step method synthesizes the related isocyanide, 1-(1-isocyanoethyl)adamantane, from 1-(1-adamantylethyl)amine with a reported yield of up to 92%, highlighting an efficient route to this class of adamantane (B196018) derivatives. mdpi.com Butyl isocyanate is a commercially available reagent.

Optimization of the urea formation reaction typically involves careful selection of the solvent and temperature. The reaction is often carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2) to prevent side reactions with the highly reactive isocyanate. nih.gov The reaction generally proceeds efficiently at room temperature, although gentle heating may be employed to ensure complete reaction, especially when dealing with sterically hindered amines. nih.gov

ParameterConditionRationale
Reactants 1-(1-adamantyl)ethylamine, Butyl isocyanateDirect formation of the target urea linkage.
Solvent Aprotic (e.g., THF, CH2Cl2)Prevents reaction of isocyanate with protic solvents. nih.gov
Temperature Room temperature to mild heating (e.g., 70°C)Balances reaction rate with reagent stability. nih.gov
Catalyst Generally not required; sometimes a base (e.g., triethylamine) is used. nih.govThe reaction is often spontaneous, but a base can be used to facilitate the reaction.
Stereocontrol Use of enantiomerically pure amine precursor.The reaction preserves the stereochemistry of the amine.

Novel Synthetic Methodologies and Green Chemistry Approaches

While the isocyanate method is robust, concerns over the toxicity of isocyanates and their phosgene-based production have spurred the development of alternative, "greener" synthetic routes. rsc.orgthieme-connect.com One promising approach is the use of safer carbonyl sources. For instance, N,N′-Carbonyldiimidazole (CDI) is a crystalline solid that serves as a less hazardous substitute for phosgene (B1210022) to generate unsymmetrical ureas. nih.gov Another green method involves the direct nucleophilic addition of amines to potassium isocyanate in water, which can produce N-substituted ureas in good yields without the need for organic co-solvents and often simplifies purification. rsc.orgresearchgate.net

Catalytic systems are also being explored. Research has shown that catalysts like TiO2–Cr2O3/SiO2 can facilitate the synthesis of N-substituted carbamates from amines, urea, and alcohols, which could be adapted for urea synthesis. rsc.org Such methods align with green chemistry principles by offering reusable catalysts and avoiding stoichiometric toxic reagents. researchgate.net Furthermore, procedures are being developed that avoid hazardous reagents like phosgene and isocyanates altogether, instead synthesizing ureas via carbamate (B1207046) intermediates, which is a more scalable and benign process. thieme-connect.com

Derivatization and Functionalization of the this compound Core

The core structure of this compound offers multiple sites for chemical modification to create a library of related compounds. These derivatizations are primarily focused on the butyl chain and the adamantyl moiety.

Modifications on the Butyl Chain

The N'-butyl group can be readily varied by substituting butyl isocyanate with other alkyl or aryl isocyanates in the initial synthesis. This allows for the introduction of a wide range of functionalities. For example, the length of the alkyl chain can be altered, or functional groups such as esters, ethers, or aromatic rings can be incorporated. researchgate.net The process for N-alkylation of ureas can also be achieved post-synthesis using an alkylating agent like butyl bromide in the presence of a base, although this can sometimes lead to mixtures of products. google.com These modifications can significantly alter the lipophilicity, solubility, and intermolecular interaction capabilities of the molecule. researchgate.net For instance, X-ray structural studies of similar urea derivatives show that the N'-alkyl substituent occupies a specific binding site, and modifications can tune these interactions. nih.gov

Modification StrategyReagentsPotential Outcome
Varying the Isocyanate 1-(1-adamantyl)ethylamine + R-NCO (e.g., hexyl isocyanate)Synthesis of N'-alkyl/aryl analogues. researchgate.net
Post-synthetic N-Alkylation N-[1-(1-adamantyl)ethyl]urea + Butyl Bromide/BaseDirect attachment of the butyl group to a simpler urea precursor. google.com
Functionalized Isocyanates 1-(1-adamantyl)ethylamine + functionalized isocyanateIntroduction of groups like esters, ethers, or halogens on the alkyl chain.

Modifications on the Adamantyl Moiety

The adamantane cage is known for its rigidity, lipophilicity, and chemical stability, making it a valuable scaffold in drug design. nih.gov However, its C-H bonds can be functionalized to introduce new chemical properties. Direct radical functionalization methods can install various groups onto the adamantane structure. nih.gov For example, bridgehead positions are particularly susceptible to substitution.

Halogenation, such as bromination, of the adamantane core is a common first step for further derivatization. researchgate.net A brominated adamantane can then be converted into other functional groups. For instance, 3-bromoadamantan-1-yl isocyanate has been synthesized and used to create a series of N,N'-disubstituted ureas. researchgate.net The introduction of substituents like halogens or hydroxyl groups can protect the adamantane from metabolic hydroxylation and alter physicochemical properties. nih.govresearchgate.net The synthesis of multifunctional adamantane derivatives provides a platform for creating complex molecular architectures. researchgate.netcolab.ws

Modification StrategyReagents/MethodsPotential Outcome
Direct C-H Functionalization Radical initiators, photocatalysisIntroduction of aryl, carbonyl, or other groups directly onto the adamantane ring. nih.gov
Halogenation Br2, other halogenating agentsCreation of a reactive handle (e.g., bromo-adamantane) for further substitution. researchgate.net
Synthesis from Functionalized Precursor Start with a pre-functionalized adamantane (e.g., 3-hydroxyadamantane-1-carboxylic acid)Incorporates functionality from the beginning of the synthetic sequence. researchgate.net

Modifications on the Urea Bridge

The urea functional group in this compound serves as a versatile scaffold for chemical modifications, allowing for the synthesis of analogous compounds with potentially altered physicochemical and biological properties. Common transformations include the conversion to thioureas and guanidines.

Thiourea (B124793) Analogs: The direct conversion of the urea moiety to a thiourea can be accomplished using various thiating agents. A prevalent method involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an inert solvent like toluene (B28343) or xylene, typically with heating. This reaction replaces the carbonyl oxygen with sulfur. While direct conversion is possible, a more common approach to synthesizing N-[1-(1-adamantyl)ethyl]-N'-butylthiourea involves the reaction of 1-(1-adamantyl)ethylamine with butyl isothiocyanate. This method generally provides good yields and high purity of the desired thiourea. The synthesis of structurally related adamantyl thioureas has been well-documented, often involving the reaction of an adamantyl amine with an appropriate isothiocyanate. permmedjournal.ruresearchgate.net For instance, the synthesis of 1-(1-(adamantan-1-yl)ethyl)-3-(3-methoxyphenyl)thiourea was achieved by reacting 1-(adamantan-1-yl)ethanamine hydrochloride with 3-methoxyphenyl (B12655295) isothiocyanate in the presence of a base.

Guanidine (B92328) Analogs: The urea functionality can also be transformed into a guanidine group. This conversion typically requires a two-step process. First, the urea is activated, for example, by conversion to an O-alkylisourea through reaction with an alkylating agent like diethyl sulfate. dtic.mil The resulting isourea can then be reacted with ammonia (B1221849) or an amine to furnish the corresponding guanidine. dtic.mil Alternatively, guanidine analogs can be synthesized more directly from the parent amine, 1-(1-adamantyl)ethylamine. Common methods for guanylation of amines include reaction with a guanylating agent such as S-methylisothiourea or pyrazole-1-carboxamidine. nih.govorganic-chemistry.org These reagents react with the amine to form the guanidine moiety directly. The synthesis of N,N'-disubstituted guanidines can also be achieved from the corresponding thioureas by activation with a thiophilic agent followed by reaction with an amine. nih.gov

Synthesis of Chirally Pure Enantiomers and Diastereomers

The presence of a stereocenter at the ethyl bridge of this compound means the compound can exist as a pair of enantiomers, (R)- and (S)-N-[1-(1-adamantyl)ethyl]-N'-butylurea. The synthesis of these enantiomers in their pure forms is crucial for understanding their differential interactions with biological targets.

The primary strategy for obtaining enantiomerically pure this compound relies on the use of a chirally pure starting material, specifically the enantiomers of 1-(1-adamantyl)ethylamine. This chiral amine is commercially available in both (R) and (S) forms, which simplifies the synthesis of the target enantiomers. The synthesis then proceeds by reacting the desired enantiomer of 1-(1-adamantyl)ethylamine with butyl isocyanate. This reaction typically occurs with high fidelity, preserving the stereochemistry of the amine and yielding the corresponding enantiomerically pure urea.

The synthesis of diastereomers would involve the introduction of a second chiral center into the molecule. For instance, if a chiral isocyanate were reacted with racemic 1-(1-adamantyl)ethylamine, a mixture of two diastereomers would be formed: (R)-N-[1-(1-adamantyl)ethyl]-N'-(chiral)butylurea and (S)-N-[1-(1-adamantyl)ethyl]-N'-(chiral)butylurea. The separation of these diastereomers can often be achieved by standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties.

Alternatively, diastereoselective synthesis can be employed to favor the formation of one diastereomer over the other. This often involves the use of a chiral auxiliary or a chiral catalyst. While specific examples for the diastereoselective synthesis of this compound are not extensively documented, general principles of diastereoselective synthesis can be applied. For example, the reaction of a chiral amine with an isocyanate can sometimes exhibit a degree of diastereoselectivity, influenced by steric hindrance and the specific reaction conditions. The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, has been achieved through various synthetic routes, including total synthesis and C-H functionalization, sometimes with control over the stereochemistry. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of N 1 1 Adamantyl Ethyl N Butylurea Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For N-[1-(1-adamantyl)ethyl]-N'-butylurea, a suite of NMR experiments can reveal its complete atomic connectivity, configuration, and dynamic behavior.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum would show distinct signals for the adamantyl cage, the ethyl linker, the butyl chain, and the N-H protons of the urea (B33335) moiety. The adamantyl group typically displays broad, overlapping signals for its methine (-CH) and methylene (B1212753) (-CH₂) protons. nih.gov The ethyl group attached to the adamantane (B196018) cage would present a methine proton (CH-N) and a methyl group (CH₃). The butyl group would show characteristic signals for its four distinct methylene and methyl groups. The two N-H protons of the urea linkage would appear as separate signals, often broadened due to exchange and quadrupolar coupling with the adjacent nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct resonances are expected for the adamantyl carbons, the two carbons of the ethyl group, the four carbons of the n-butyl chain, and the carbonyl carbon (C=O) of the urea group. mdpi.com The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within the ethyl and butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), linking the proton assignments to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the butyl group protons to the urea carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous adamantyl urea structures. nih.govmdpi.com

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Adamantyl-CH ~2.0 ~37-40
Adamantyl-CH₂ ~1.6-1.7 ~28-30
Adamantyl-C (quaternary) - ~36
Ad-CH(CH₃)-N Multiplet ~60-65
Ad-CH(CH₃)-N Doublet ~15-20
Urea NH -CH(Ad) Broad singlet -
Urea NH -Butyl Broad singlet/Triplet -
Urea C =O - ~155-158
N-C H₂-CH₂CH₂CH₃ Triplet ~38-42
N-CH₂-C H₂CH₂CH₃ Multiplet ~30-34
N-CH₂CH₂-C H₂CH₃ Multiplet ~19-21

The urea linkage possesses partial double bond character in its C-N bonds, leading to restricted rotation. acs.org This phenomenon can result in the observation of distinct conformers or rotamers at room temperature, particularly for the substituents on the nitrogen atoms. montana.edumdpi.com

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is used to study this rotational barrier. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for atoms in different conformational environments (e.g., syn and anti to the carbonyl oxygen). As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. researchgate.net

By analyzing the line shapes and the coalescence temperature, the rate constant (k) for the rotational process can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡), which quantifies the energy barrier to rotation around the C-N bonds. montana.edu This information is vital for understanding the conformational flexibility and dynamics of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of the urea and hydrocarbon moieties.

N-H Stretching: Two distinct bands are typically observed in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching of the adamantyl and butyl groups.

Amide I (C=O Stretching): A very strong and sharp absorption band, typically found between 1630 and 1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the urea group. whiterose.ac.uk This is one of the most prominent peaks in the spectrum.

Amide II (N-H Bending and C-N Stretching): A strong band between 1510 and 1570 cm⁻¹ results from a combination of N-H in-plane bending and C-N stretching.

Amide III (C-N Stretching and N-H Bending): A more complex and weaker band is found in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals.

C-N Stretching: The C-N stretching modes of the urea group are often more prominent in the Raman spectrum, appearing around 1000 cm⁻¹. researchgate.net

Adamantane Skeleton: The symmetric vibrations of the adamantane cage produce characteristic sharp peaks in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3200 - 3500 IR
C-H Stretch (Aliphatic) 2850 - 3000 IR, Raman
Amide I (C=O Stretch) 1630 - 1680 IR (Strong), Raman (Moderate)
Amide II (N-H Bend + C-N Stretch) 1510 - 1570 IR (Strong)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₃₀N₂O), HRMS would verify its exact mass, distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS) is used to study the fragmentation patterns, which provides structural clues. libretexts.org The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several characteristic pathways:

Adamantyl Cation: The most prominent peak in the spectrum of many adamantane derivatives is often the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135, formed by cleavage of the bond connecting the adamantane cage to the ethyl group. cdnsciencepub.comnih.gov

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common fragmentation pathway for ureas. This could lead to the loss of a butyl radical or an adamantylethyl radical.

McLafferty-type Rearrangements: Hydrogen rearrangement from the butyl chain followed by cleavage can lead to characteristic neutral losses.

Fragmentation of the Butyl Chain: Stepwise loss of alkyl fragments from the butyl chain can produce a series of peaks separated by 14 mass units (CH₂). tutorchase.com

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Structure m/z (Mass-to-Charge Ratio) Description
[C₁₇H₃₀N₂O]⁺ 294 Molecular Ion
[C₁₀H₁₅]⁺ 135 Adamantyl cation (often the base peak) cdnsciencepub.com
[M - C₄H₉]⁺ 237 Loss of the butyl group
[M - C₁₂H₁₉]⁺ 115 Loss of the adamantylethyl group
[C₁₂H₁₉NHCONH₂]⁺ 223 Fragment containing the adamantylethyl urea core

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a crystal structure would reveal the exact conformation of the adamantyl, ethyl, and butyl groups relative to the planar urea moiety.

A critical aspect revealed by crystallography is the network of intermolecular interactions that governs the crystal packing. The urea functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). Consequently, adamantyl ureas typically form robust hydrogen-bonding networks in the solid state. mdpi.com It is highly probable that this compound would form centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds, a common motif for N,N'-disubstituted ureas. These dimers would then pack into a larger three-dimensional lattice, influenced by weaker van der Waals interactions involving the bulky, lipophilic adamantyl and butyl groups.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

The carbon atom of the ethyl group, which is attached to both the adamantane ring and a nitrogen atom, is a stereogenic center. This makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). youtube.comreddit.com Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral compounds. saschirality.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com The urea carbonyl group acts as a chromophore, and its electronic transitions will give rise to a CD signal, known as a Cotton effect. The sign (positive or negative) and intensity of the Cotton effect are characteristic of a specific enantiomer. CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. pg.edu.pl Like CD, it produces a characteristic curve (a Cotton effect curve) for each enantiomer.

For this compound, the CD and ORD spectra would be mirror images for the R and S enantiomers. By comparing the experimentally measured spectra with those predicted from quantum chemical calculations, the absolute configuration of the chiral center can be definitively assigned. cas.cz

Computational and Theoretical Investigations of N 1 1 Adamantyl Ethyl N Butylurea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular properties of N-[1-(1-adamantyl)ethyl]-N'-butylurea. mdpi.comdergipark.org.tr These computational approaches solve the Schrödinger equation for the molecule, providing insights into its geometry, stability, and reactivity. dergipark.org.tr Methods like DFT, using functionals such as B3LYP, are often combined with various basis sets (e.g., 6-311G(d,p)) to balance computational cost and accuracy. dergipark.org.tr Such calculations are instrumental in understanding the molecule's behavior at an electronic level, forming the basis for more complex simulations like molecular docking and QSAR. nih.gov

The charge distribution within this compound is a key determinant of its intermolecular interactions. Theoretical calculations can determine the partial atomic charges on each atom, revealing the electronic landscape of the molecule. researchgate.net A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from these calculations. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.trnih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen (C=O) of the urea (B33335) group, indicating a region of high electron density and a prime site for electrophilic attack or hydrogen bond donation.

Positive Potential (Blue): Located around the N-H protons of the urea moiety, highlighting their acidic nature and ability to act as hydrogen bond donors.

Neutral Potential (Green): Predominantly covering the surfaces of the hydrophobic adamantyl cage and the n-butyl chain, indicating non-polar regions that are likely to engage in van der Waals and hydrophobic interactions.

Understanding this distribution is critical for predicting how the molecule will orient itself when interacting with a biological target, such as the active site of an enzyme. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy and localization of these orbitals provide insight into the molecule's ability to donate or accept electrons. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich urea group, specifically involving the nitrogen and oxygen lone pairs. This region acts as the primary nucleophilic center of the molecule. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most easily accepted. The LUMO is likely centered around the carbonyl carbon of the urea group, which is the most electrophilic site. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and polarizable. researchgate.netajchem-a.com

Theoretical calculations can precisely determine the energies of these orbitals, allowing for the quantification of global reactivity descriptors as shown in the table below.

Molecular PropertyTypical Calculated Value (Illustrative)Significance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.0 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net
Dipole Moment (μ)~4.5 DMeasures the overall polarity of the molecule, influencing solubility and binding. ajchem-a.com

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations describe electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the physical movement and conformational possibilities of this compound. researchgate.netlookchem.com The molecule's multiple rotatable bonds—within the ethyl linker and the butyl chain—give it significant conformational flexibility.

Molecular Mechanics (MM) methods are used to perform conformational searches, systematically or randomly rotating bonds to find various energy minima on the potential energy surface. This process identifies stable, low-energy conformations of the molecule. For this urea derivative, MM would explore the different spatial arrangements of the bulky adamantyl group relative to the flexible butyl chain. lookchem.com

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. researchgate.net By simulating the movements of atoms over time (from nanoseconds to microseconds), MD can reveal:

The stability of specific conformations. escholarship.org

Transitions between different conformational states.

The flexibility of different parts of the molecule, such as the butyl chain.

The influence of the solvent on the conformational preferences.

For this compound, MD simulations would likely show the adamantyl group acting as a relatively rigid anchor, while the ethyl and butyl chains exhibit significant dynamic motion. The urea core would remain relatively planar to maintain conjugation. lookchem.com These simulations are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket. escholarship.org

In Silico Prediction of Ligand-Target Interactions (Docking and Molecular Dynamics)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein receptor. mdpi.comnih.gov For this compound, which is analogous to known inhibitors of enzymes like soluble epoxide hydrolase (sEH), docking studies can predict its binding mode and affinity. mdpi.comresearchgate.net

The docking process involves placing the 3D structure of the ligand into the active site of the target protein and scoring the different poses based on intermolecular interactions. Key predicted interactions for this compound would include:

Hydrogen Bonds: The two N-H groups and the carbonyl oxygen of the urea moiety are prime candidates for forming strong, directional hydrogen bonds with polar residues (e.g., Asp, Tyr) in an enzyme's active site. nih.gov

Hydrophobic Interactions: The large, lipophilic adamantyl cage would likely occupy a deep hydrophobic pocket in the receptor, contributing significantly to binding affinity. The n-butyl chain would engage in additional hydrophobic contacts. mdpi.com

Following docking, MD simulations of the ligand-protein complex are often performed to assess the stability of the predicted binding pose over time. escholarship.org These simulations can confirm whether the key interactions identified in docking are maintained, providing greater confidence in the predicted binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a statistical correlation between the chemical features of a series of compounds and their biological activity. nih.gov A QSAR model for adamantyl ureas would allow researchers to predict the inhibitory potency of new, unsynthesized analogs based on their structural properties. nih.gov

To develop a QSAR model for this compound, a library of related compounds would be synthesized and their biological activity (e.g., IC₅₀ value against a target enzyme) would be measured. For each compound, a set of molecular descriptors is calculated, which can include:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

A mathematical equation is then generated to link these descriptors to the observed activity. Such a model could reveal, for example, that increasing the length of the alkyl chain enhances activity up to a certain point, or that adding substituents to the adamantane (B196018) cage improves potency. nih.gov

Illustrative Data for a QSAR Study
CompoundR Group (N'-substituent)LogPMolecular WeightHypothetical IC₅₀ (nM)
Analog 1-ethyl4.2278.45150
Analog 2-propyl4.7292.4885
Target Compound-butyl5.2306.5050
Analog 3-pentyl5.7320.5365

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract 3D representation of the key molecular features required for a ligand to be recognized by a specific biological target. nih.gov For this compound, a pharmacophore model would likely consist of:

One or two hydrogen bond donors (from the N-H groups).

One hydrogen bond acceptor (from the C=O group).

A large hydrophobic feature representing the adamantyl group.

An additional, smaller hydrophobic feature for the butyl chain.

Once developed, this pharmacophore model can be used as a 3D query for virtual screening . nih.gov In this process, large digital libraries containing millions of chemical compounds (such as the ZINC database) are computationally searched to identify other molecules that match the pharmacophore model. nih.govmdpi.com This approach allows researchers to rapidly identify diverse new chemical scaffolds that have a high probability of being active at the target of interest, serving as starting points for new drug discovery efforts. nih.govmdpi.com

Molecular Basis of Biological Target Interactions and in Vitro Activity of N 1 1 Adamantyl Ethyl N Butylurea

Identification and Characterization of Putative Protein Targets and Receptors

The primary biological target identified for the class of N,N'-disubstituted ureas containing an adamantyl moiety, such as N-[1-(1-adamantyl)ethyl]-N'-butylurea, is soluble epoxide hydrolase (sEH). nih.govsemanticscholar.org This enzyme, formally known as E.C. 3.3.2.10, is a key player in the metabolism of endogenous lipid epoxides, such as epoxyeicosatrienoic acids (EETs), converting them to their corresponding diols. nih.govmdpi.com The inhibition of sEH is a therapeutic strategy for conditions like hypertension and inflammation, as it increases the bioavailability of beneficial EETs. nih.govsemanticscholar.org

The adamantane (B196018) cage is a crucial lipophilic fragment that fits into a hydrophobic cavity within the sEH active site. semanticscholar.orgnih.gov The urea (B33335) group is essential for binding, forming key hydrogen bonds with catalytic residues in the enzyme's active site. nih.gov While sEH is the most well-characterized target, some adamantyl ureas have also been investigated for activity against other targets, such as the membrane transporter MmpL3 in Mycobacterium tuberculosis. nih.gov However, for the specific class of compounds represented by this compound, sEH remains the principal and most studied receptor.

The determination of binding affinity and inhibitory potency of adamantyl ureas against sEH is commonly performed using biochemical assays. A widely used method is a fluorescence-based assay that measures the enzymatic hydrolysis of a substrate that yields a fluorescent product. The reduction in fluorescence in the presence of an inhibitor allows for the calculation of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

These assays are critical for establishing the structure-activity relationship (SAR) of new compounds. For instance, the inhibitory activity of various adamantyl ureas against human sEH has been extensively tabulated, with many compounds demonstrating high potency with IC50 values in the nanomolar to picomolar range. nih.gov The development of these assays allows for high-throughput screening of compound libraries to identify potent sEH inhibitors. nih.gov The data generated from these assays, such as IC50 and the inhibition constant (Ki), are fundamental for the preclinical evaluation of these compounds. nih.gov

Table 1: Inhibitory Activity of Representative Adamantyl Urea Compounds against Soluble Epoxide Hydrolase (sEH)

Compound/Analogue Target IC50 (nM) Reference
AUDA Human sEH - nih.gov
AEPU Human sEH - nih.gov
t-AUCB Human sEH - nih.gov
TPPU Human sEH - nih.gov
Adamantyl-phenyl urea analog Human sEH - nih.gov

Note: Specific IC50 values for AUDA, AEPU, t-AUCB, and TPPU are described as being in the nanomolar to picomolar range, though exact values were not provided in the snippet. The table reflects the potent nature of this class of inhibitors.

Target deconvolution for adamantyl ureas has benefited from both ligand-based and target-based approaches. nih.govnih.gov

Ligand-based approaches involve synthesizing and testing a series of structurally related compounds to build a structure-activity relationship (SAR) profile. nih.govnih.gov Early studies identified that N,N'-disubstituted ureas were potent sEH inhibitors. nih.gov Subsequent work focused on optimizing the substituents to improve properties like solubility and metabolic stability while maintaining high potency. semanticscholar.orgnih.gov For example, research has explored modifications such as adding methyl groups to the adamantane cage or altering the spacer between the adamantane and urea groups. nih.govresearchgate.net These studies have shown that both NH groups of the urea moiety are crucial for binding to the sEH active site. nih.gov

Target-based approaches leverage the known three-dimensional structure of the target protein, in this case, sEH. By understanding the architecture of the sEH active site, which consists of a catalytic triad (B1167595) and a hydrophobic binding pocket, researchers can rationally design inhibitors that fit snugly and form specific, high-affinity interactions. semanticscholar.orgnih.gov The adamantane group is known to occupy a hydrophobic pocket in the enzyme, while the urea functional group forms hydrogen bonds with key amino acid residues, such as Asp333, and the catalytic nucleophile. This knowledge allows for the computational modeling and docking of new potential inhibitors before their synthesis, streamlining the drug discovery process.

Mechanistic Studies of Enzyme Inhibition or Activation by this compound

Mechanistic studies have confirmed that adamantyl ureas, the class to which this compound belongs, function as inhibitors, not activators, of soluble epoxide hydrolase. semanticscholar.orgnih.gov The inhibition mechanism involves direct binding to the enzyme's active site, preventing the substrate from accessing the catalytic machinery. nih.gov The introduction of methyl groups at the nodal positions of the adamantane structure has been shown not to significantly affect the inhibitory potency, indicating that there is ample space within the enzyme's binding cavity to accommodate such modifications. nih.gov

The kinetics of the interaction between adamantyl urea inhibitors and sEH often follow the principles of the Michaelis-Menten model, which describes the relationship between substrate concentration and reaction rate. youtube.com Kinetic analyses are used to determine the inhibition constant (Ki), a measure of the inhibitor's binding affinity. nih.gov

Some potent adamantyl urea inhibitors have been characterized as slow-tight binding inhibitors. researchgate.net This type of inhibition is characterized by an initial weak binding event followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This kinetic behavior is often observed with inhibitors that have very high affinity for their target enzyme. The rate constants for association (kon) and dissociation (koff) are important parameters in characterizing these interactions, with a slow koff indicating a long residence time of the inhibitor on the enzyme. researchgate.net

The binding of this compound and related adamantyl ureas to soluble epoxide hydrolase is an example of orthosteric binding . This means the inhibitor binds directly to the active site of the enzyme, the same site where the natural substrate (e.g., EETs) would bind. nih.gov This competitive binding physically blocks the substrate from being hydrolyzed.

In contrast, allosteric modulation involves a ligand binding to a site on the protein that is distinct from the active site (an allosteric site). nih.govnih.gov This binding event induces a conformational change in the protein that alters the activity of the active site, either enhancing it (positive allosteric modulation) or reducing it (negative allosteric modulation). While allosteric modulation is a key mechanism for many drugs targeting receptors and enzymes, the primary mechanism for adamantyl urea-based sEH inhibitors is orthosteric inhibition. nih.govnih.gov

Receptor Binding Studies and Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are crucial membrane proteins that mediate fast synaptic transmission by opening an ion-conducting pore in response to neurotransmitter binding. nih.govmdpi.com Major families of LGICs include the Cys-loop receptors (e.g., nicotinic acetylcholine, GABA-A receptors), ionotropic glutamate (B1630785) receptors (e.g., NMDA receptors), and P2X receptors. nih.govresearchgate.net The modulation of these channels can occur through orthosteric binding at the neurotransmitter site or through allosteric modulation at distinct sites. nih.govnih.gov

Currently, the available scientific literature on adamantyl ureas, including compounds structurally similar to this compound, primarily focuses on their interaction with soluble epoxide hydrolase. There is a lack of significant research or data suggesting that these specific compounds are potent modulators of ligand-gated ion channels. While other types of molecules are known to modulate LGICs, this does not appear to be a primary mechanism of action for this class of sEH inhibitors. mdpi.comfrontiersin.org

Modulation of Cellular Signaling Pathways (In Vitro Cell-Free Systems)

There is no publicly available research data describing the modulation of any cellular signaling pathways by this compound in in vitro cell-free systems. Such studies would typically involve assays to measure the compound's effect on the activity of isolated enzymes or receptor proteins. For the broader class of sEH inhibitors, these studies often involve measuring the inhibition of the hydrolysis of a substrate in a cell-free preparation of the enzyme. escholarship.org For instance, studies on other adamantyl urea derivatives have quantified their inhibitory potency against human sEH using fluorescence-based assays with substrates like cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methylcarbonate (CMNPC). escholarship.org

Table 1: In Vitro Cell-Free System Activity of this compound

Assay Type Target Substrate Measured Parameter (e.g., IC₅₀, Kᵢ) Result

Biophysical Characterization of Ligand-Protein Complexes (SPR, ITC, X-ray Co-crystallography)

Similarly, there are no published studies on the biophysical characterization of the interaction between this compound and any protein target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray co-crystallography are instrumental in elucidating the thermodynamics and kinetics of ligand-protein binding and providing a structural basis for these interactions.

For related adamantyl-based sEH inhibitors, molecular docking and molecular dynamics simulations have been used to predict binding modes. researchgate.net These computational studies suggest that the adamantyl group typically occupies a hydrophobic pocket in the active site of sEH, while the urea moiety forms key hydrogen bonds with catalytic residues such as Asp333. researchgate.net However, experimental validation of these predictions for this compound is absent from the literature.

Table 2: Biophysical Characterization Data for this compound Ligand-Protein Complexes

Technique Protein Target Binding Parameters (Kₐ, Kₑ, Kᵢ, ΔH, TΔS) Structural Information
SPR Data Not Available Data Not Available Data Not Available
ITC Data Not Available Data Not Available Data Not Available

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1 1 Adamantyl Ethyl N Butylurea Analogues

Impact of Adamantyl Moiety Modifications on Target Binding and Selectivity

The adamantyl group is a cornerstone of high-potency inhibition in many urea-based sEH inhibitors. nih.govnih.gov Its bulky, rigid, and highly lipophilic nature allows it to fit snugly into a hydrophobic pocket within the sEH catalytic site. nih.govmdpi.com Research consistently demonstrates that this moiety is indispensable for potent sEH inhibition in many urea-based series. nih.govmdpi.com

Modifications to the adamantyl group have profound effects on inhibitory activity. For instance, replacing the 1-adamantyl group with smaller aliphatic rings like cyclohexyl or cyclopentyl generally leads to a significant decrease in activity. nih.gov Conversely, a slightly larger cyclooctyl ring can maintain a comparable level of activity. nih.gov Even the attachment point of the adamantane (B196018) scaffold matters; substituting a 1-adamantyl group with a 2-adamantyl isomer can result in a loss of activity. nih.gov

Further substitutions on the adamantane ring itself also modulate potency. The introduction of methyl groups, such as in 3,5-dimethyl-1-adamantyl analogues, can yield highly potent inhibitors. nih.gov However, increasing the number of methyl substituents can sometimes lead to a decrease in potency against certain species' sEH (e.g., murine) while maintaining high potency for human sEH, suggesting a role in selectivity. researchgate.net The introduction of polar groups like hydroxyls into the adamantane structure has also been explored to improve physical properties such as solubility. researchgate.net The presence of two chlorine atoms on the adamantane ring can create steric hindrance, potentially leading to a less favorable orientation in the active site and reduced activity. mdpi.com These findings underscore that while the adamantyl "bullet" is crucial, its specific presentation and substitution pattern are key to optimizing target binding and selectivity. nih.gov

Table 1: Effect of Adamantyl and Analogue Modifications on sEH Inhibition Data compiled from studies on various N,N'-disubstituted urea (B33335) analogues.

Compound SeriesModification from Adamantyl CoreRelative Inhibitory PotencyReference Index
Adamantyl Urea1-Adamantyl (Reference)High nih.govnih.gov
Cyclohexyl UreaCyclohexylConsiderably Decreased nih.gov
Cyclopentyl UreaCyclopentylConsiderably Decreased nih.gov
Cyclooctyl UreaCyclooctylMinimally Decreased nih.gov
Isomeric Adamantyl Urea2-AdamantylInactive nih.gov
Substituted Adamantyl Urea3,5-Dimethyl-1-adamantylSignificant Inhibition nih.gov
Substituted Adamantyl Urea1,3-DichloroadamantylReduced Activity mdpi.com

Role of the N'-Butyl Chain in Ligand-Receptor Recognition

The N'-butyl group in N-[1-(1-adamantyl)ethyl]-N'-butylurea serves as a lipophilic anchor. In broader studies of sEH inhibitors, this position is often occupied by various alkyl or aryl groups. nih.govnih.gov The general finding is that this substituent occupies a second lipophilic tunnel or channel in the enzyme active site. researchgate.net Optimization strategies often involve replacing simple alkyl chains like butyl with more complex moieties that may include polar functional groups. nih.govnih.gov This is done to improve physicochemical properties like water solubility and metabolic stability, which are often poor in highly lipophilic compounds like N,N'-dicyclohexylurea. nih.govmetabolomics.se The introduction of a polar group must be carefully positioned, typically at least five atoms away from the central urea, to avoid compromising inhibitory potency. nih.govnih.gov Therefore, the N'-butyl chain is a key contributor to the hydrophobic interactions necessary for binding, but it is also a primary site for modification to enhance the drug-like properties of the inhibitor.

Influence of the Urea Bridge Substitutions on Conformational Flexibility and Potency

The urea bridge is the central pharmacophore responsible for key interactions with the catalytic residues of the sEH enzyme. metabolomics.se It is thought to mimic the transition state of epoxide hydrolysis. nih.gov The hydrogen bonding capability of the urea's N-H groups is critical for its inhibitory activity. Crystal structures show that the urea carbonyl oxygen acts as a hydrogen bond acceptor from two tyrosine residues (Tyr383 and Tyr466) in the active site, while the urea N-H groups act as hydrogen bond donors to an aspartate residue (Asp335). metabolomics.seresearchgate.netacs.org

Consequently, substitutions on the urea nitrogens have a dramatic impact on potency. Studies have shown that 1,3-disubstituted ureas are potent inhibitors, but further substitution to create 1,1,3-trisubstituted or tetra-substituted ureas leads to a drastic reduction in activity. nih.gov This highlights the necessity of having at least one hydrogen atom on each nitrogen of the urea bridge for potent inhibition. nih.govpnas.org

Isosteric replacement of the urea moiety also significantly affects potency. Replacing the urea with a thiourea (B124793) group typically results in a substantial decrease in activity. nih.gov A similar or even greater loss of potency is observed when the urea is replaced by a carbamate (B1207046) or an amide in many series, although potent amide-based inhibitors have been developed through further optimization. nih.govmetabolomics.se These findings confirm that the specific geometry and hydrogen-bonding pattern of the 1,3-disubstituted urea bridge are highly optimized for potent interaction with the sEH active site, and even minor changes can disrupt the key binding interactions, reducing conformational suitability and potency.

Table 2: Effect of Urea Bridge Modification on Inhibitor Activity Data compiled from studies on various sEH inhibitor series.

Core StructureModificationEffect on PotencyReference Index
1,3-Disubstituted UreaReferenceHigh nih.gov
1,1,3-Trisubstituted UreaN-Methylation~100-fold decrease nih.gov
ThioureaOxygen replaced by Sulfur~80-fold decrease nih.gov
CarbamateNH group replaced by OxygenSignificant decrease nih.gov

Stereochemical Effects on Biological Activity and Binding Profile

Stereochemistry can play a significant role in the biological activity and binding profile of sEH inhibitors. For this compound, a chiral center exists at the ethyl carbon attached to the adamantyl group. While specific studies on the enantiomers of this exact compound are not detailed in the provided search results, research on related conformationally restricted analogues provides clear evidence of stereochemical importance.

For example, in a series of inhibitors featuring a 1,4-cyclohexane ring as a linker, both cis- and trans- isomers showed potent, low nanomolar to picomolar activity against human sEH. researchgate.net However, a key difference emerged in their metabolic stability, with the trans- isomers demonstrating greater stability in human hepatic microsomes. researchgate.net This suggests that while both stereoisomers might be able to adopt a suitable conformation to bind to the active site, their orientation affects their susceptibility to metabolic enzymes. The introduction of a chiral center influences how the lipophilic adamantyl and butyl groups are presented to the respective hydrophobic tunnels of the sEH active site, which can affect not only the binding affinity but also the pharmacokinetic properties of the compound.

Development of Pharmacophore Models from SAR Data

The extensive SAR data generated from studying thousands of urea-based analogues has led to the development of robust pharmacophore models for sEH inhibitors. nih.govnih.gov These models are crucial for the rational design of new and improved inhibitors.

The fundamental pharmacophore consists of a central hydrogen bond donor/acceptor unit, which is typically the urea or an amide. nih.govresearchgate.net This central unit is flanked by two lipophilic groups that occupy two hydrophobic tunnels in the sEH active site. researchgate.net One tunnel is large and accommodates the bulky adamantyl moiety, while the other side binds the second substituent, such as the butyl chain. nih.govresearchgate.net

Furthermore, SAR studies revealed the utility of adding a "secondary pharmacophore," which is a polar functional group, to one of the lipophilic side chains. nih.gov This polar group, when positioned at a sufficient distance from the central urea (e.g., at least five atoms or ~7.5 Å away), can significantly improve aqueous solubility and other pharmacokinetic properties without sacrificing inhibitory potency. nih.govresearchgate.net This refined pharmacophore model—comprising the central urea, two flanking lipophilic domains, and an optional, distal polar group—has guided the optimization of early, potent but poorly soluble leads into drug candidates with more favorable in vivo characteristics. nih.govnih.gov

Optimization Strategies for Enhanced Target Selectivity and Affinity

Several optimization strategies have been employed to enhance the target selectivity and affinity of adamantyl-urea based sEH inhibitors. These strategies aim to improve potency while simultaneously refining physicochemical and pharmacokinetic properties.

Introduction of Polar Functionality : A primary strategy to overcome the poor water solubility and bioavailability of early lipophilic inhibitors was the incorporation of polar groups (e.g., esters, ethers, carboxylic acids) onto one of the side chains. nih.govnih.govnih.gov This approach, as defined by the pharmacophore model, led to compounds like AUDA, which maintained high potency while having improved physical properties. nih.govmdpi.com

Conformational Restriction : To improve metabolic stability and reduce the entropic penalty upon binding, flexible alkyl chains have been replaced with more rigid structures. nih.govnih.gov Introducing saturated rings like piperidine (B6355638) or cyclohexane (B81311) as linkers between the urea core and a secondary pharmacophore resulted in potent inhibitors with significantly better pharmacokinetic profiles, including higher area under the curve (AUC) values, compared to flexible-chain analogues. nih.govnih.govresearchgate.net

Lipophile Modification : Fine-tuning the lipophilic groups is a continuous optimization strategy. This includes substituting the adamantane ring with other bulky groups or adding substituents to the adamantane itself to modulate affinity and metabolic stability. nih.govnih.govmdpi.com For instance, separating the adamantyl group from the urea with a methylene (B1212753) bridge was found in some series to enhance inhibitory activity and solubility. researchgate.netresearchgate.net

Isosteric Replacement of the Urea Core : While direct replacement of the urea often reduces potency, careful design of amide-based inhibitors has proven successful. metabolomics.senih.gov By optimizing the substituents around an amide core, it was possible to develop inhibitors with 10- to 30-fold better water solubility and lower melting points than the corresponding ureas, facilitating easier formulation and improved bioavailability. nih.govnih.gov

These combined strategies have allowed medicinal chemists to systematically evolve early hit compounds into potent and selective sEH inhibitors with drug-like properties suitable for further development. nih.govnih.gov

Advanced Analytical Methodologies for Research Scale Detection and Quantification of N 1 1 Adamantyl Ethyl N Butylurea

Chromatographic Techniques (HPLC, GC) with Advanced Detection (MS/MS, UV-DAD)

Chromatographic methods are the cornerstone for the separation and analysis of N-[1-(1-adamantyl)ethyl]-N'-butylurea from various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized separation techniques, often coupled with advanced detectors like tandem Mass Spectrometry (MS/MS) and Diode-Array Detectors (DAD) for unequivocal identification and precise quantification.

High-Performance Liquid Chromatography (HPLC): Due to the compound's relatively low volatility and good solubility in organic solvents, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 or a phenyl-hexyl column is typically employed to effectively retain and separate the hydrophobic adamantane-containing molecule from more polar matrix components. tecan.com Gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. phcog.commdpi.com

Tandem Mass Spectrometry (MS/MS): For high sensitivity and specificity, coupling HPLC with a tandem mass spectrometer is the gold standard. nih.gov Electrospray ionization (ESI) in positive mode is typically effective for protonating the urea (B33335) moiety, generating a strong [M+H]+ precursor ion. Subsequent collision-induced dissociation (CID) in the second quadrupole generates characteristic product ions. The fragmentation pattern of adamantane (B196018) derivatives often includes the stable adamantyl cation or fragments arising from the cleavage of the urea structure. researchgate.netmdpi.com Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for quantification at very low levels, even in complex matrices. mdpi.com

Gas Chromatography (GC): While less common for this type of molecule without derivatization due to its molecular weight and polarity, GC can be employed. The compound would require high temperatures for volatilization, which could risk thermal degradation. If used, a high-temperature, low-bleed capillary column would be necessary.

Mass Spectrometry (MS): When coupled with GC, electron ionization (EI) would be the typical ionization method. The resulting mass spectrum would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern dominated by the highly stable adamantyl cation (m/z 135) and other hydrocarbon fragments. nih.govmdpi.com

Interactive Data Table: Typical Chromatographic Parameters

Click to view table
ParameterHPLC-MS/MSGC-MS
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm)High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase/Carrier Gas A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient)Helium or Hydrogen
Flow Rate 0.2 - 0.5 mL/min1 - 2 mL/min
Injection Volume 1 - 10 µL1 µL (split/splitless)
Detector Tandem Mass Spectrometer (MS/MS)Mass Spectrometer (MS)
Ionization Source Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)Full Scan or Selected Ion Monitoring (SIM)
Typical MRM Transition [M+H]+ → Adamantyl fragment+ or other specific product ionm/z 135 (Adamantyl cation)

Capillary Electrophoresis and Microfluidic Systems for Separation and Analysis

Capillary electrophoresis (CE) and microfluidic systems represent powerful, high-efficiency separation techniques that offer advantages in terms of speed, resolution, and minimal sample consumption.

Capillary Electrophoresis (CE): For a neutral, hydrophobic molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE mode. In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient. The high lipophilicity of the adamantyl group would lead to strong interaction with the micelles. The use of organic modifiers (e.g., acetonitrile, methanol) in the buffer can be used to tune the separation selectivity and analysis time. Detection is typically performed using UV-Vis absorbance.

Microfluidic Systems: The principles of HPLC and CE can be miniaturized onto microfluidic chips ("lab-on-a-chip"). nih.gov These systems integrate sample injection, separation, and detection on a single device, offering rapid analysis times (seconds to minutes), reduced reagent consumption, and the potential for high-throughput screening. A microchip-based MEKC separation could be developed for the rapid analysis of this compound in research settings where sample volume is limited.

Spectrophotometric and Fluorometric Assay Development for In Vitro Studies

For high-throughput screening in in vitro studies, such as enzyme inhibition assays, the development of simple and rapid spectrophotometric or fluorometric assays is highly desirable.

Spectrophotometric Assays: Direct UV spectrophotometry is challenging due to the compound's low intrinsic absorbance and potential interference from other UV-absorbing components in biological media. sciencetechindonesia.com However, an indirect assay could be developed. For instance, if the compound is an inhibitor of an enzyme that produces a chromogenic product, its activity can be quantified by the decrease in color formation. Alternatively, derivatization reactions targeting the urea group could be employed, though this adds complexity. rsc.org

Fluorometric Assays: Fluorometric assays offer significantly higher sensitivity than spectrophotometric methods. While the native compound is not expected to be fluorescent, a fluorometric assay can be designed based on several principles:

Enzyme-coupled assays: A highly sensitive approach involves using urease, which catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. caymanchem.comcellbiolabs.comcaymanchem.combertin-bioreagent.com The produced ammonia can then be detected using a reagent that forms a highly fluorescent product. caymanchem.comcaymanchem.com The concentration of this compound can be determined by measuring the amount of ammonia produced. This method is indirect but can be very sensitive.

Fluorescent probe displacement: A fluorescent probe that binds to a target protein of interest could be synthesized. The displacement of this probe by this compound would lead to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization or quenching/enhancement of intensity), allowing for the quantification of its binding affinity.

Derivatization with a fluorogenic reagent: Reagents that react with the urea moiety to produce a fluorescent product could be used, though this requires careful optimization to ensure complete and specific reaction.

A new urease activity assay using a fluorescent pH indicator has also been developed. The hydrolysis of urea by urease leads to an increase in pH, which in turn increases the fluorescence of a pH-sensitive dye like fluorescein. nih.gov

Isotopic Labeling and Tracing Techniques in Mechanistic Research

Isotopic labeling is an indispensable tool for elucidating the metabolic fate, mechanism of action, and target engagement of this compound in a research context. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule.

The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials. For example, labeled butylamine (B146782) or a labeled adamantane precursor could be used in the synthesis. mdpi.com

The primary application of the labeled compound is as an internal standard in quantitative mass spectrometry-based assays (e.g., HPLC-MS/MS). The isotopically labeled analog co-elutes with the unlabeled analyte but is distinguished by its higher mass. This allows for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise quantification. nih.gov

Furthermore, in metabolic studies, cells or enzyme systems can be incubated with the labeled compound. Subsequent analysis of cell lysates or reaction mixtures by LC-MS can identify and quantify metabolites, as they will also contain the isotopic label. This provides unambiguous evidence of the metabolic transformations the parent compound undergoes.

Sample Preparation and Matrix Effects in Complex Biological Research Matrices (e.g., cell lysates, enzyme solutions)

The analysis of this compound in complex biological matrices like cell lysates or enzyme solutions presents a significant challenge due to the presence of endogenous components (salts, lipids, proteins) that can interfere with the analysis. This interference, known as the matrix effect, can lead to ion suppression or enhancement in the MS source, compromising the accuracy and precision of the results. nih.govresearchgate.neteijppr.com

Effective sample preparation is crucial to minimize these matrix effects. tecan.combiocompare.com The choice of technique depends on the analyte's properties and the complexity of the matrix.

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. researchgate.net While effective at removing most proteins, it is relatively non-selective and may not remove other interfering substances like phospholipids (B1166683), which are a major cause of matrix effects. eijppr.com

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. researchgate.netresearchgate.net Given the high lipophilicity of this compound, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) would be effective for its extraction, while leaving behind polar interferences like salts. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup than PPT or LLE. researchgate.net A reversed-phase SPE sorbent (e.g., C18) would be ideal. The sample is loaded onto the sorbent, which retains the hydrophobic analyte. The sorbent is then washed with a weak organic solvent to remove polar interferences, and finally, the analyte is eluted with a strong organic solvent. This method is highly effective at removing salts and phospholipids, significantly reducing matrix effects.

Interactive Data Table: Comparison of Sample Preparation Techniques

Click to view table
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent. Simple, fast, inexpensive.Non-selective, significant matrix effects from phospholipids may remain. eijppr.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. researchgate.netGood removal of salts and highly polar interferences.Can be labor-intensive, requires solvent evaporation and reconstitution.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution. researchgate.netHighly selective, excellent removal of interferences, reduces matrix effects significantly. researchgate.netMore complex and costly, requires method development.

To ensure reliable data, the matrix effect should be evaluated during method development, for instance, by comparing the analyte's response in a pure solution to its response in a spiked matrix extract. nih.gov The use of an isotopically labeled internal standard is the most effective way to compensate for any residual matrix effects. nih.gov

Emerging Research Avenues and Future Perspectives for N 1 1 Adamantyl Ethyl N Butylurea Research

Exploration of Novel Biological Targets and Therapeutic Hypotheses

The primary and most extensively studied biological target for N-adamantyl-N'-substituted ureas, including N-[1-(1-adamantyl)ethyl]-N'-butylurea, is soluble epoxide hydrolase (sEH) . nih.govnih.gov This enzyme is crucial in the metabolism of endogenous lipid epoxides, such as epoxyeicosatrienoic acids (EETs), converting them into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov EETs possess vasodilatory, anti-inflammatory, and analgesic properties. nih.gov Therefore, the central therapeutic hypothesis for sEH inhibitors is that by preventing the degradation of EETs, these compounds can enhance the beneficial effects of these lipid mediators. This has led to the investigation of adamantyl-urea compounds for a range of conditions including hypertension, inflammation, pain, cardiovascular diseases, and kidney diseases. nih.govnih.govfrontiersin.org

Beyond the well-established role of sEH, emerging research suggests that the adamantyl-urea scaffold may have other biological targets. For instance, some adamantyl-containing ureas have been investigated for their anti-tuberculosis activity . nih.gov Although the specific molecular target within Mycobacterium tuberculosis is yet to be fully elucidated, these findings open up a new therapeutic avenue for this class of compounds. nih.gov

Another intriguing area of research is the potential for adamantane (B196018) derivatives to act as mutant p53 rescuing agents . sid.ir While this research has focused on adamantyl isothiocyanates, the ability of the adamantane moiety to enhance cellular uptake and interact with protein targets suggests that adamantyl-ureas could be explored for similar activities in cancer therapy. sid.ir

Development of Advanced Probes and Chemical Tools based on the this compound Scaffold

The this compound scaffold is not only a potential therapeutic agent but also a valuable template for the development of advanced chemical probes. These probes are instrumental in exploring the structure and function of target enzymes like sEH and in validating new therapeutic hypotheses.

Derivatives of this scaffold are systematically synthesized to probe the binding pocket of sEH. By making precise modifications to the adamantyl cage, the ethyl linker, the urea (B33335) moiety, and the N'-butyl group, researchers can map the key interactions that govern binding affinity and selectivity. This structure-activity relationship (SAR) information is crucial for understanding the molecular basis of inhibition. researchgate.net

Furthermore, advanced probes incorporating specific functionalities are being developed. For example, analogues containing fluorine or chlorine atoms on the adamantane ring have been synthesized. frontiersin.org These halogenated probes can be used in detailed biophysical studies, such as X-ray crystallography, to elucidate specific interactions like halogen bonding with the enzyme's active site. frontiersin.org Such insights are invaluable for the rational design of more potent and selective inhibitors.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, researchers are beginning to integrate systems biology and omics technologies into their studies. These approaches move beyond the traditional one-drug-one-target paradigm to provide a comprehensive view of the compound's impact on the entire biological system. acs.org

Metabolomics , the large-scale study of small molecules, has been employed to analyze the downstream effects of sEH inhibition. nih.govpnas.org By measuring the levels of various lipid metabolites in cells or tissues treated with sEH inhibitors, researchers can confirm the on-target effect of the drug (i.e., an increased EET/DHET ratio) and identify other metabolic pathways that may be affected. nih.govpnas.org This can help to uncover novel mechanisms of action and potential off-target effects.

Proteomics , the study of the entire set of proteins, offers another powerful tool. It can be used to identify the direct protein targets of a drug and to characterize the downstream changes in protein expression and post-translational modifications that occur upon drug treatment. sid.iryoutube.com For adamantyl-urea compounds, proteomics could be used to confirm sEH as the primary target and to search for other, previously unknown, binding partners. researchgate.net

A multi-omics approach , which combines genomics, transcriptomics, proteomics, and metabolomics, can provide the most comprehensive picture of a drug's mechanism of action. mdpi.com For example, a study on a different sEH inhibitor used a multi-omic approach to investigate its protective effects on brain microvascular inflammation, demonstrating the power of these integrated strategies. mdpi.com

Design of Next-Generation Analogues with Improved Potency and Selectivity Profiles

A major focus of current research is the design and synthesis of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. The lipophilic nature of the adamantane group, while beneficial for binding to the hydrophobic pocket of sEH, can lead to poor water solubility. nih.gov

To address these challenges, medicinal chemists are exploring various strategies:

Modification of the Adamantane Scaffold: Introducing polar groups or heteroatoms into the adamantane cage can improve solubility and modulate binding affinity. frontiersin.org

Varying the Linker: The length and flexibility of the linker between the adamantane group and the urea moiety can significantly impact potency. sid.irresearchgate.net

Substitution on the Second Nitrogen: Replacing the butyl group with other alkyl or aryl groups, or with more complex moieties, can enhance interactions with the enzyme and improve selectivity. nih.govnih.gov

The following table summarizes the structure-activity relationships for a series of adamantyl-urea and selenourea (B1239437) compounds, illustrating how structural modifications influence their inhibitory potency against sEH.

CompoundCore StructureModificationIC₅₀ (nM)Reference
Analog 1Adamantyl-ureaIntroduction of a phenyl group- nih.gov
Analog 2Adamantyl-selenoureaMethylene (B1212753) spacer between adamantane and selenourea131.4 researchgate.net
Analog 3Adamantyl-selenoureaEthylene spacer between adamantane and selenourea49.1 researchgate.net
Analog 4Adamantyl-selenoureaAliphatic spacers between selenourea and lipophilic groups34.3 researchgate.net
Analog 5Diadamantyl diureaChlorinated adamantane residue<9.2 frontiersin.org

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

These efforts have led to the development of sEH inhibitors with picomolar efficacy, demonstrating the potential to create highly potent and selective drugs based on the adamantyl-urea scaffold. frontiersin.org

Challenges and Opportunities in Adamantyl-Urea Research for Chemical Biology and Drug Discovery

The research on this compound and related compounds is not without its challenges. A key hurdle is the often-low aqueous solubility of adamantane-containing molecules, which can complicate their formulation and in vivo application. nih.gov Furthermore, understanding the in vivo metabolism of these compounds is crucial for optimizing their pharmacokinetic profiles and avoiding the formation of inactive or potentially toxic metabolites. nih.govnih.gov

Despite these challenges, the opportunities in this field are vast. The development of highly potent and selective sEH inhibitors continues to be a major goal, with the potential to yield new treatments for a wide range of diseases. frontiersin.org The exploration of novel biological targets for the adamantyl-urea scaffold could lead to breakthroughs in other therapeutic areas, such as infectious diseases and oncology. nih.govsid.ir

Moreover, the adamantyl-urea compounds themselves represent a rich toolkit for chemical biologists. As selective inhibitors, they can be used to probe the physiological and pathological roles of sEH in various biological systems. The continued development of advanced probes based on this scaffold will further enhance our ability to study the intricate network of lipid signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(1-adamantyl)ethyl]-N'-butylurea, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with adamantane derivatives (e.g., N-(1-adamantyl)ethylenediamine ) to introduce the adamantyl group. React with butyl isocyanate under anhydrous conditions to form the urea linkage.
  • Step 2 : Optimize solvent selection (e.g., THF or DMF) and temperature (40–60°C) to enhance yield.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥98%) .
    • Key Parameters :
ParameterValue
Reaction Time12–24 h
Yield60–75%
Purity Criteria≥98% (HPLC)

Q. How can spectroscopic techniques validate the structure of This compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm adamantyl protons (δ 1.6–2.1 ppm) and urea NH signals (δ 5.5–6.0 ppm) .
  • FT-IR : Identify urea C=O stretch (~1640–1680 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (calculated for C17_{17}H29_{29}N3_3O: 292.2289) .

Q. What preliminary biological assays are suitable for evaluating This compound?

  • Methodology :

  • Enzyme Inhibition : Screen against targets like cytochrome P450 or kinases using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC50_{50} determination .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of This compound in enzyme modulation?

  • Methodology :

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} shifts in enzyme activity assays to identify competitive/non-competitive inhibition .
  • Molecular Docking : Use X-ray crystallography data (e.g., adamantyl-containing analogs ) to model binding interactions.
  • Mutagenesis : Modify key residues in the enzyme active site to assess binding dependencies .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for adamantyl-urea derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., pentyl instead of butyl) or halogenated adamantyl groups .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger) to correlate substituent effects with bioactivity .
  • Data Table Example :
DerivativeR GroupIC50_{50} (µM)
Butylurea-C4_4H9_912.5
Pentylurea-C5_5H11_{11}8.3

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Replicate Experiments : Repeat assays under standardized conditions (e.g., pH, temperature) .
  • Orthogonal Validation : Cross-verify using alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .
  • Purity Check : Re-analyze compound purity via LC-MS to rule out degradation .

Q. What advanced analytical methods can quantify This compound in complex matrices (e.g., serum)?

  • Methodology :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm) with ESI+ ionization and MRM transitions (e.g., m/z 292 → 145) .
  • Sample Prep : Solid-phase extraction (SPE) for serum deproteinization and analyte enrichment .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), LOD (0.1 ng/mL), and recovery (>85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.